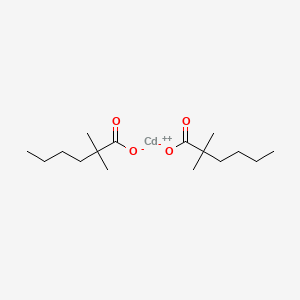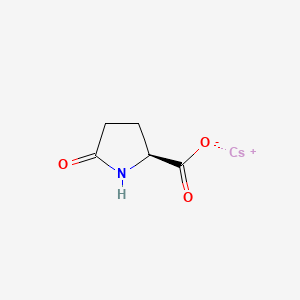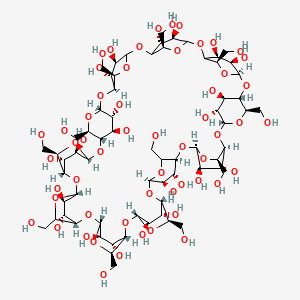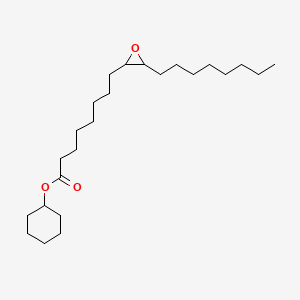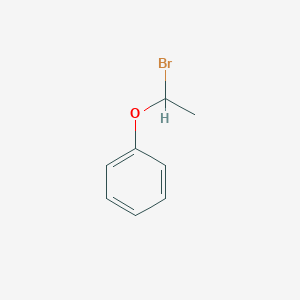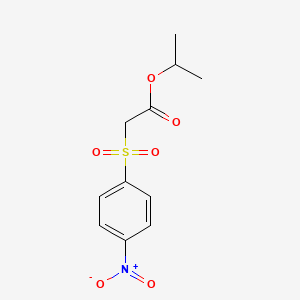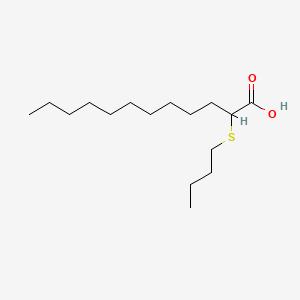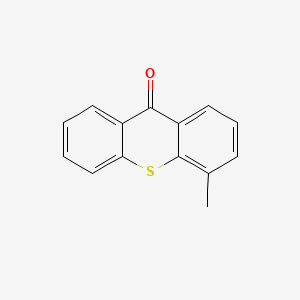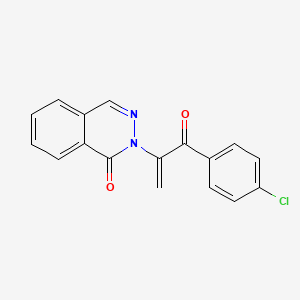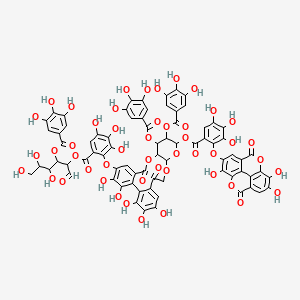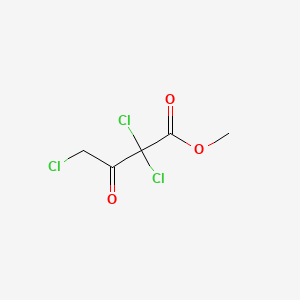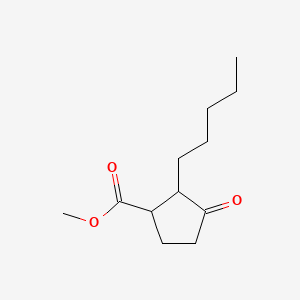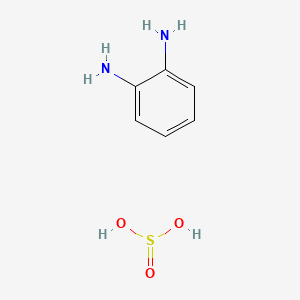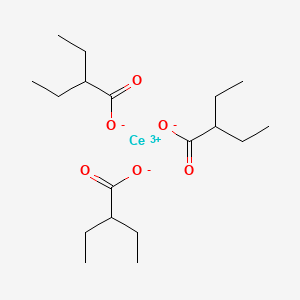
Cerium tris(2-ethylbutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium tris(2-ethylbutyrate) is a chemical compound with the molecular formula C18H33CeO6 and a molecular weight of 485.57 g/mol . It is a cerium(III) salt of 2-ethylbutyric acid and is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Cerium tris(2-ethylbutyrate) can be synthesized through the reaction of cerium(III) chloride with 2-ethylbutyric acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of cerium tris(2-ethylbutyrate) often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Cerium tris(2-ethylbutyrate) undergoes several types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while substitution reactions can produce various cerium(III) complexes with different ligands .
科学的研究の応用
Cerium tris(2-ethylbutyrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes
作用機序
The mechanism of action of cerium tris(2-ethylbutyrate) involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with reactive oxygen species (ROS) and other molecular targets, thereby exerting its effects. The compound’s antioxidant properties are particularly significant in biomedical applications, where it can protect cells from oxidative damage .
類似化合物との比較
Cerium Nitrate: Used in wound treatment and has antimicrobial properties.
Cerium Oxide (Nanoceria): Known for its antioxidant and antibacterial activities.
Cerium Acetate: Utilized in various chemical reactions and industrial applications.
Uniqueness: Cerium tris(2-ethylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cerium compounds. Its ability to form stable complexes and undergo ligand exchange reactions makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
94278-28-1 |
|---|---|
分子式 |
C18H33CeO6 |
分子量 |
485.6 g/mol |
IUPAC名 |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChIキー |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
正規SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


